molecular formula C24H26O5 B4867845 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone

2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone

Cat. No.: B4867845
M. Wt: 394.5 g/mol
InChI Key: YEGAUAHKRMGQDR-KLCVKJMQSA-N
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Description

Overview of Bis(benzylidene)cyclohexanone Scaffolds in Academic Research

The journey into the world of 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone begins with an understanding of its parent scaffold, the bis(benzylidene)cyclohexanones. These molecules, also known as bis-chalcones, have a rich history in organic synthesis and have garnered considerable attention for their diverse chemical and biological activities.

The synthesis of bis(benzylidene)cycloalkanones is rooted in the Claisen-Schmidt condensation, a classic organic reaction first described in the 1880s by Rainer Ludwig Claisen and J. Gustav Schmidt. wikiwand.comwikipedia.org This base-catalyzed crossed aldol (B89426) condensation between an aromatic aldehyde and a ketone with α-hydrogens provided a straightforward method for creating α,β-unsaturated ketones. wikiwand.comwikipedia.org Early research primarily focused on the synthesis and characterization of these brightly colored compounds, exploring the scope of the reaction with various substituted benzaldehydes and cycloalkanones. The initial interest was largely from a synthetic and dye chemistry perspective. Over time, the focus expanded to include their use as versatile intermediates in the synthesis of a wide array of heterocyclic compounds. scirp.org

A defining feature of the bis(benzylidene)cyclohexanone scaffold is the presence of two α,β-unsaturated ketone functionalities. This conjugated system is not merely a structural curiosity; it is a key determinant of the molecule's reactivity and biological activity. The electrophilic β-carbon in the enone system is susceptible to nucleophilic attack, a process known as Michael addition. This reactivity is believed to be a primary mechanism through which these compounds interact with biological macromolecules, particularly proteins containing nucleophilic residues like cysteine. The α,β-unsaturated ketone moiety is a well-recognized pharmacophore, and its presence is often associated with a broad spectrum of biological effects, including cytotoxic, anti-inflammatory, and antioxidant properties.

Distinctive Features and Research Focus on 2,4-Dimethoxy Substitution

Within the extensive family of bis(benzylidene)cyclohexanones, the specific substitution pattern on the benzylidene rings plays a crucial role in modulating the compound's properties. The focus of this article, this compound, is distinguished by the presence of two methoxy (B1213986) groups at the 2 and 4 positions of each aromatic ring.

Current Research Gaps and Motivations for Investigating this compound

Despite the growing body of research on bis(benzylidene)cyclohexanones, several knowledge gaps remain, particularly concerning specific substitution patterns like the 2,4-dimethoxy variant. Much of the existing research has focused on mono-methoxy or 4-methoxy substituted analogs. The specific contribution of the 2,4-dimethoxy substitution to the biological and physicochemical properties of the cyclohexanone (B45756) scaffold is not yet fully elucidated.

The motivation for investigating this compound stems from several key areas. Firstly, there is a continuous need for novel therapeutic agents, and the bis(benzylidene)cyclohexanone scaffold has shown promise as a template for drug design. Understanding how the 2,4-dimethoxy substitution modulates activity could lead to the development of more potent and selective drug candidates. Secondly, the luminescent properties of some bis(benzylidene)cyclohexanone derivatives suggest potential applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. The electronic nature of the 2,4-dimethoxy substitution could influence these photophysical properties.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The primary objective is to synthesize and present the available scientific information in a structured manner, adhering strictly to the outlined sections. The scope is intentionally focused on the chemical and biological research aspects of this specific compound, excluding clinical or toxicological data. Through a detailed examination of its synthesis, structural features, and reported activities, this article seeks to highlight the importance of this molecule and identify areas for future research.

Research Findings in Detail

Synthesis and Characterization

The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of cyclohexanone with two equivalents of 2,4-dimethoxybenzaldehyde (B23906).

A published procedure for the synthesis of the title compound involves adding 7.5 mmol of cyclohexanone to a solution of 15 mmol of 2,4-dimethoxybenzaldehyde in methanol (B129727) (10 ml). researchgate.net The solution is stirred at room temperature for 20 minutes, followed by the dropwise addition of sodium methoxide (B1231860) in methanol (1.5 ml, 7.5 mmol). researchgate.net The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into a saturated ammonium (B1175870) chloride solution and filtered. The resulting precipitate is washed with water and cold ethanol (B145695) and then dried under vacuum. researchgate.net Single crystals suitable for X-ray crystallography can be obtained by recrystallization from a methanol/chloroform solution. researchgate.net

The structure of this compound has been confirmed by various spectroscopic methods and single-crystal X-ray diffraction. The crystal structure reveals a monoclinic system with the space group P121/c1. researchgate.net

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of bis(benzylidene)cyclohexanone derivatives against various cancer cell lines. While specific data for this compound is part of ongoing research, the broader class of compounds has shown significant anticancer potential. The table below summarizes the cytotoxic activities of some representative bis(benzylidene)cyclohexanone analogs.

Compound Cell Line IC₅₀ (µM) Reference
2,6-bis(2,3-dimethoxybenzylidene) cyclohexanone (DMCH) SW620 (colon cancer) 7.50 ± 1.19 nih.gov
2,6-bis(2,3-dimethoxybenzylidene) cyclohexanone (DMCH) HT29 (colon cancer) 9.80 ± 0.55 nih.gov
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone MDA-MB 231 (breast cancer) - nih.gov
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone MCF-7 (breast cancer) - nih.gov
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone SK-N-MC (neuroblastoma) - nih.gov
2,6-bis(4-nitrobenzylidene) cyclohexanone A549 (lung cancer) 480 ± 50 rjptonline.org

Note: A dash (-) indicates that the specific IC₅₀ value was not provided in the abstract, but the compound was reported as the most active or potent.

The data indicates that the cytotoxic activity of bis(benzylidene)cyclohexanones is highly dependent on the substitution pattern on the benzylidene rings. For example, a study on asymmetrical derivatives found that specific combinations of bromo, methoxy, propoxy, and nitro groups resulted in high potency against breast cancer and neuroblastoma cell lines. nih.gov Another study on a 2,3-dimethoxy substituted analog (DMCH) demonstrated its ability to induce apoptosis in colon cancer cells. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-2,6-bis[(2,4-dimethoxyphenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-26-20-10-8-16(22(14-20)28-3)12-18-6-5-7-19(24(18)25)13-17-9-11-21(27-2)15-23(17)29-4/h8-15H,5-7H2,1-4H3/b18-12+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGAUAHKRMGQDR-KLCVKJMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,6 Bis 2,4 Dimethoxybenzylidene Cyclohexanone

Established Synthetic Routes

The cornerstone of synthesizing 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone and its analogues is the aldol (B89426) condensation reaction, a fundamental process in organic chemistry.

The most common and well-established method for synthesizing this compound is the Claisen-Schmidt reaction. This reaction is a crossed aldol condensation between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. In this specific synthesis, cyclohexanone (B45756) reacts with two equivalents of 2,4-dimethoxybenzaldehyde (B23906).

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the alpha-carbon of the cyclohexanone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dimethoxybenzaldehyde. A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone, and the process is repeated on the other side of the cyclohexanone ring to yield the final product. The reaction is often performed in a solvent such as ethanol (B145695).

To improve the efficiency and yield of the traditional Claisen-Schmidt condensation, various catalytic systems have been explored. While strong bases like NaOH and KOH are effective, research has shown that optimizing the catalyst and its concentration can significantly impact the reaction outcome. For instance, studies on similar reactions have demonstrated that solid NaOH at a concentration of 20 mol% can be highly effective, leading to quantitative yields in solvent-free conditions. tandfonline.commdpi.comnih.gov The choice of catalyst can influence reaction times and the formation of byproducts. Other catalysts that have been investigated for Claisen-Schmidt reactions include sodium acetate (B1210297) (NaOAc) and ammonium (B1175870) acetate (NH4OAc), although solid NaOH has often been found to be superior for the synthesis of bis(benzylidene)cycloalkanones. tandfonline.comnih.gov

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, this has led to the exploration of microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of the Claisen-Schmidt condensation, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. For the synthesis of related bis(benzylidene)cyclohexanone derivatives, reactions that would typically take hours using conventional heating can be completed in a matter of minutes under microwave irradiation. researchgate.net For example, the synthesis of (2E,6E)-bis(4-methoxybenzylidene)cyclohexanone and (2E,6E)-bis(3,4-dimethoxybenzylidene)cyclohexanone using NaOH as a catalyst was achieved in just 2 minutes with yields of 100% and 93%, respectively, under microwave conditions. researchgate.net

Starting AldehydeCatalystReaction Time (Microwave)Yield (%)
4-methoxybenzaldehydeNaOH2 min100
3,4-dimethoxybenzaldehydeNaOH2 min93
Benzaldehyde (B42025)NaOH2 min98

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of this compound. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. A study on the synthesis of various α,α′-bis(substituted benzylidene)cycloalkanones utilized a KF/Al2O3 catalyst in methanol (B129727) under ultrasound irradiation. tandfonline.comtandfonline.com This method offers good yields and shorter reaction times compared to conventional heating methods. tandfonline.com

Starting AldehydeCatalystReaction Time (Ultrasound)Yield (%)
BenzaldehydeKF/Al2O31.5 h89
4-chlorobenzaldehydeKF/Al2O31.5 h92
4-methylbenzaldehydeKF/Al2O32.0 h87
4-methoxybenzaldehydeKF/Al2O32.0 h85

To further align with the principles of green chemistry, solvent-free synthesis of this compound has been successfully demonstrated. One effective method involves the grinding of cyclohexanone and the substituted benzaldehyde with a solid base catalyst, such as NaOH, using a mortar and pestle. mdpi.comresearchgate.net This technique can produce quantitative yields (96-98%) in a very short reaction time (e.g., 5 minutes) without the need for a solvent, significantly reducing waste and environmental impact. mdpi.comresearchgate.net While aqueous medium reactions are also a goal of green chemistry, for the Claisen-Schmidt condensation, which often relies on water-immiscible reactants, solvent-free conditions have proven to be a more straightforward and highly efficient alternative.

Mechanism and Kinetic Studies of Formation

The formation of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between cyclohexanone and two equivalents of 2,4-dimethoxybenzaldehyde.

Reaction Pathway Elucidation

The Claisen-Schmidt condensation proceeds through a multi-step mechanism initiated by the deprotonation of an α-carbon of cyclohexanone by a base, typically a hydroxide ion, to form an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated, often by a solvent molecule like water or ethanol, to yield a β-hydroxyketone (an aldol adduct).

This aldol adduct readily undergoes dehydration under the basic reaction conditions. The base abstracts a proton from the α-carbon, leading to the formation of a new enolate. This is followed by the elimination of a hydroxide ion, resulting in the formation of a conjugated α,β-unsaturated ketone, 2-(2,4-dimethoxybenzylidene)cyclohexanone.

This process is then repeated on the other side of the cyclohexanone ring. The remaining α-proton is abstracted by the base, forming another enolate, which then attacks a second molecule of 2,4-dimethoxybenzaldehyde. Subsequent dehydration of the second aldol adduct yields the final product, this compound. The formation of the extended conjugated system provides the thermodynamic driving force for the dehydration steps.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on several reaction parameters, including the choice and concentration of the catalyst, the solvent system, temperature, and reaction time.

Catalyst Concentration: The concentration of the base catalyst is a critical factor. For the related synthesis of 2,6-bis-(3',4'-dimethoxy-benzylidene)cyclohexanone, a study on the optimization of sodium hydroxide (NaOH) concentration revealed that varying the molar ratio of the catalyst significantly impacts the yield. While specific kinetic data for the 2,4-dimethoxy isomer is not extensively reported, the principles of optimizing catalyst concentration to maximize enolate formation while minimizing side reactions are applicable.

Solvent System: The choice of solvent can influence the solubility of reactants and intermediates, as well as the basicity of the catalyst. Alcohols, such as methanol and ethanol, are commonly used as they can dissolve both the reactants and the inorganic base. Solvent-free conditions have also been explored for Claisen-Schmidt reactions, which can lead to higher yields and simpler work-up procedures.

Temperature and Reaction Time: The reaction temperature affects the rate of both the condensation and dehydration steps. While higher temperatures can accelerate the reaction, they may also promote the formation of side products. Therefore, optimizing the temperature and reaction time is crucial for achieving a high yield of the desired product with good purity. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields of similar curcumin (B1669340) analogs.

Table 1: Illustrative Reaction Parameters for the Synthesis of Diarylidenecyclohexanones

CatalystSolventTemperature (°C)TimeYield (%)
NaOHEthanolRoom Temperature24 hModerate to High
KOHMethanolReflux4-6 hHigh
Solid NaOHSolvent-freeGrinding5-10 minHigh
MicrowaveEthanol/Base100-1502-15 minHigh

Note: This table represents typical conditions for Claisen-Schmidt reactions of substituted benzaldehydes with cyclohexanone and is for illustrative purposes. Specific yields for this compound would require dedicated experimental investigation under these varied conditions.

Derivatization and Post-Synthetic Modification Strategies

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the carbonyl group, the aromatic rings, and the methoxy (B1213986) groups.

Reactions at the Carbonyl Group

The carbonyl group of the cyclohexanone ring is a key site for derivatization.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). However, a more synthetically useful transformation is the complete deoxygenation of the carbonyl group to a methylene (B1212753) group (-CH₂-). The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, is a classic method for this transformation. libretexts.orgresearchgate.netmsu.edulibretexts.org This reaction would yield 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadiene.

Formation of Heterocycles: The α,β-unsaturated ketone moiety is an excellent precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoline derivatives. researchgate.netchegg.comresearchgate.net These reactions typically proceed via a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and dehydration.

Functionalization of the Aromatic Rings

The two 2,4-dimethoxybenzylidene rings are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. The ortho and para positions relative to the activating groups are the most nucleophilic. In this specific compound, the positions ortho and para to the methoxy groups are potential sites for substitution.

Nitration and Halogenation: Electrophilic substitution reactions such as nitration (using a mixture of nitric and sulfuric acid) and halogenation (using halogens in the presence of a Lewis acid catalyst) could introduce nitro or halo substituents onto the aromatic rings. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of these reactions.

Transformations of Methoxy Groups

The four methoxy groups present in the molecule can be cleaved to yield hydroxyl groups, a process known as demethylation.

Ether Cleavage: A common reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.gov This reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Treatment with BBr₃ would be expected to convert the methoxy groups to hydroxyl groups, yielding the corresponding tetrahydroxy derivative. The reaction conditions, such as the stoichiometry of BBr₃ and the temperature, would need to be carefully controlled to achieve complete or selective demethylation. nih.govnih.gov

Table 2: Summary of Potential Derivatization Reactions

Functional GroupReaction TypeReagents and ConditionsPotential Product
CarbonylWolff-Kishner ReductionH₂NNH₂, KOH, heat1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadiene
α,β-Unsaturated KetonePyrazoline FormationH₂NNH₂·H₂O, acid/base catalystPyrazoline derivative
Aromatic RingsNitrationHNO₃, H₂SO₄Nitro-substituted derivative
Aromatic RingsHalogenationX₂ (X=Cl, Br), Lewis AcidHalo-substituted derivative
Methoxy GroupsDemethylationBBr₃Hydroxy-substituted derivative

Formation of Novel Heterocyclic Adducts and Fused Systems

The α,β-unsaturated carbonyl framework inherent in this compound serves as a versatile synthon for the construction of a variety of heterocyclic compounds. The presence of two reactive Michael acceptors and a central ketone functionality allows for controlled cyclization and condensation reactions with various binucleophiles, leading to the formation of novel fused heterocyclic systems. These transformations are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with such scaffolds.

The general strategy for constructing these fused systems involves the reaction of this compound with reagents containing two nucleophilic centers. These reactions typically proceed through a sequence of Michael addition, condensation, and cyclization steps to yield complex polycyclic structures. Key examples of such transformations include the synthesis of fused pyrazoles, isoxazoles, and pyrimidines.

Synthesis of Fused Pyrazole (B372694) Derivatives:

The reaction of α,β-unsaturated ketones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. In the case of this compound, treatment with hydrazine hydrate (B1144303) is expected to yield a fused pyrazolo[3,4-b]quinoline derivative. The reaction likely proceeds via an initial Michael addition of one of the hydrazine nitrogens to a β-carbon of the benzylidene moiety, followed by cyclization involving the other nitrogen and the ketone carbonyl group, and subsequent aromatization.

ReagentExpected ProductHeterocyclic System
Hydrazine hydrate4,8-bis(2,4-dimethoxyphenyl)-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-b]quinolinePyrazolo[3,4-b]quinoline

Formation of Fused Isoxazole (B147169) Systems:

Analogous to pyrazole formation, the reaction with hydroxylamine (B1172632) hydrochloride provides a route to fused isoxazole systems. The nucleophilic attack of the nitrogen of hydroxylamine on one of the α,β-unsaturated systems, followed by intramolecular cyclization of the oxime intermediate with the ketone, would lead to the formation of an isoxazolo[5,4-b]quinoline (B11913196) scaffold.

ReagentExpected ProductHeterocyclic System
Hydroxylamine hydrochloride4,8-bis(2,4-dimethoxyphenyl)-1,5,6,7-tetrahydro-4H-isoxazolo[5,4-b]quinolineIsoxazolo[5,4-b]quinoline

Construction of Fused Pyrimidine (B1678525) Scaffolds:

The reaction of this compound with amidine-based reagents such as guanidine (B92328), urea (B33335), or thiourea (B124793) is a powerful method for the synthesis of fused pyrimidine derivatives. These multicomponent reactions can lead to the formation of pyrimido[4,5-b]quinoline systems. For instance, condensation with guanidine would involve the formation of an intermediate that subsequently cyclizes to afford the fused pyrimidine ring. Similarly, reactions with urea and thiourea would yield the corresponding oxo- and thioxo-substituted pyrimido[4,5-b]quinolines.

ReagentExpected ProductHeterocyclic System
Guanidine2-amino-4,8-bis(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-b]quinolinePyrimido[4,5-b]quinoline
Urea4,8-bis(2,4-dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydropyrimido[4,5-b]quinolinePyrimido[4,5-b]quinoline
Thiourea4,8-bis(2,4-dimethoxyphenyl)-2-thioxo-1,2,5,6,7,8-hexahydropyrimido[4,5-b]quinolinePyrimido[4,5-b]quinoline

These synthetic transformations highlight the utility of this compound as a key intermediate in the generation of complex, polycyclic heterocyclic architectures of potential pharmacological importance. The specific reaction conditions, such as solvent, temperature, and catalysis, can be optimized to achieve high yields and selectivity for the desired fused heterocyclic products.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the compound's stereochemistry and conformational preferences in solution.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information on the chemical environment of the nuclei. The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons, the aromatic protons on the dimethoxy-substituted rings, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the cyclohexanone (B45756) ring. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, vinylic carbons, aromatic carbons, and aliphatic carbons.

Two-dimensional (2D) NMR techniques are essential for complete and unambiguous assignments.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. This would be used to trace the connectivity within the cyclohexanone ring (e.g., the protons at C-3/C-5 with the proton at C-4) and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹J-coupling). This technique definitively assigns each carbon atom to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of their bonding. This is particularly vital for determining stereochemistry. For diarylidenecyclohexanones, a strong NOE between the vinylic protons and the ortho-protons of the benzene (B151609) rings, alongside an absence of correlation with the adjacent methylene protons of the cyclohexanone ring, confirms the thermodynamically stable E,E-isomer configuration. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Core Structure of 2,6-Diarylidenecyclohexanones, based on analogues.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O (Carbonyl)-~190.8
C-Ar (Aromatic C-4 with OCH₃)-~160.5
=CH (Vinylic)~7.76 (s)~137.1
C= (Vinylic)-~135.0
CH₂ (Cyclohexanone β)~2.92 (t)~29.1
CH₂ (Cyclohexanone γ)~1.81 (quintet)~23.6
OCH₃~3.84 (s)~59.9

The cyclohexanone ring in these types of compounds typically avoids the classic chair conformation due to the steric strain imposed by the bulky benzylidene substituents. researchgate.net Instead, it adopts a more distorted conformation, often described as a 'half-chair' or 'sofa' conformation. researchgate.net This is supported by both computational studies and X-ray crystallographic data of related molecules. researchgate.netnih.gov

NOESY data can further elucidate the conformational preferences of the benzylidene groups relative to the central ring. Studies on similar dienones have shown through-space interactions that confirm a syn,syn-conformer, where both aromatic rings are oriented on the same side of the molecule. acs.orgnih.gov Quantum chemical calculations often support these experimental findings, indicating that specific conformers are energetically favored in solution. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the functional groups and conjugated π-electron system of the molecule, respectively.

FT-IR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups. The spectrum of 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone is expected to be dominated by several key absorptions. The most prominent band would be the strong stretching vibration of the α,β-unsaturated ketone (C=O) group, which is typically observed at a lower wavenumber (around 1650-1670 cm⁻¹) compared to a saturated cyclohexanone (~1715 cm⁻¹). This shift is due to the extended conjugation with the two benzylidene groups, which weakens the C=O double bond character. rsc.orgnih.gov

Other significant vibrations include the C=C stretching of the vinylic groups and the aromatic rings (typically in the 1580-1610 cm⁻¹ region), and the strong C-O stretching vibrations of the aryl-ether methoxy groups (around 1250 cm⁻¹). rsc.org

Table 2: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Diarylidenecyclohexanone Analogues.
Vibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound
C=O Stretch (α,β-unsaturated ketone)1657 - 16682,6-bis(4-methoxybenzylidene)cyclohexanone rsc.orgnih.gov
C=C Stretch (Vinylic)1593 - 16102,6-bis(4-methoxybenzylidene)cyclohexanone rsc.orgnih.gov
C=C Stretch (Aromatic)~15082,6-bis(4-methoxybenzylidene)cyclohexanone rsc.org
C-O Stretch (Aryl Ether)~12472,6-bis(4-methoxybenzylidene)cyclohexanone rsc.org
C-H Bending (Out-of-plane)663 - 8352,6-bis(4-methoxybenzylidene)cyclohexanone rsc.org

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For a molecule like this compound, with a highly symmetric conjugated system, Raman spectroscopy is particularly useful for observing the symmetric stretching vibrations of the C=C bonds in the vinylic and aromatic systems, which may be weak in the IR spectrum. researchgate.net Computational studies on the parent compound, 2,6-bis(benzylidene)cyclohexanone, have utilized Raman spectral analysis to support structural and vibrational assignments. researchgate.net

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, primarily those involving the extensive π-conjugated system. The cross-conjugated system of diarylidenecyclohexanones, which encompasses the two dimethoxybenzene rings, the two vinylic double bonds, and the carbonyl group, gives rise to strong absorption bands in the UV-visible region.

These compounds typically exhibit intense absorption maxima (λmax) attributed to π → π* electronic transitions. rsc.orgmdpi.com For 2,6-bis(4-methoxybenzylidene)cyclohexanone, absorption maxima are observed around 240 nm and 362 nm in methanol (B129727). rsc.org The presence of the electron-donating methoxy groups causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted parent compound. The exact position of λmax can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com

Table 3: UV-Vis Absorption Maxima (λmax) for Diarylidenecyclohexanone Analogues in Methanol.
Compoundλmax 1 (nm)λmax 2 (nm)
2,6-bis(4-chlorobenzylidene)cyclohexanone240349
2,6-bis(4-methoxybenzylidene)cyclohexanone240362
2,6-bis(4-iso-propylbenzylidene)cyclohexanone235339

Fluorescence Spectroscopy for Photophysical Properties

Detailed investigations into the specific photophysical properties of this compound are not extensively documented in publicly available research. However, the study of its structural analogs provides significant insight into the potential fluorescent behavior of this class of compounds. Curcumin (B1669340) derivatives, to which the title compound is related, are known for their interesting photophysical characteristics.

For instance, the analog (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has been developed as a "fluorescence-on" probe for the selective detection of mercury ions (Hg²⁺). doi.org In the absence of Hg²⁺, this compound exhibits very weak fluorescence. Upon binding with Hg²⁺, a significant enhancement in fluorescence intensity is observed, a phenomenon known as chelation-enhanced fluorescence (CHEF). doi.org The probe demonstrates maximum excitation and emission wavelengths at 340 nm and 520 nm, respectively. doi.org This sensing capability highlights the potential for designing fluorescent probes based on the diarylidenecyclohexanone scaffold.

Another related compound, 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH), has been studied for its photophysical behavior under various stimuli, including changes in solvent and pH. mdpi.com This molecule exhibits solvatochromism, where its absorption and fluorescence spectra shift depending on the polarity of the solvent, indicating that its electronic properties are influenced by both nonspecific and specific solvent-solute interactions. mdpi.com Furthermore, BZCH displays acidochromism; its color and spectral properties change reversibly with the addition of acid or base, which is attributed to the protonation and deprotonation of the hydroxyl groups. mdpi.com This behavior is crucial for its potential application as a colorimetric and fluorometric pH sensor. mdpi.com These studies on closely related structures suggest that this compound likely possesses unique photophysical properties worthy of further investigation.

Solid-State Structural Characterization

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis provide definitive insights into its absolute configuration, crystal packing, and the nature of its intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction analysis provides the most unambiguous data on the molecular structure and packing of this compound in the solid state. The compound crystallizes in the monoclinic system with the space group P12₁/c. researchgate.net The analysis confirms the (2E,6E) configuration of the exocyclic double bonds, which is a common feature for diarylidenecyclohexanone derivatives. acs.orgnih.gov

Table 1: Crystallographic Data for this compound researchgate.net
ParameterValue
Chemical FormulaC₂₄H₂₆O₅
Crystal SystemMonoclinic
Space GroupP12₁/c
a (Å)16.416(2)
b (Å)7.6772(8)
c (Å)16.241(2)
β (°)96.198(2)
Volume (ų)2034.9
Z (Formula units per cell)4
R-factor (Rgt(F))0.049

Hirshfeld Surface Analysis for Intermolecular Interactions

While a specific Hirshfeld surface analysis for this compound is not prominently featured in the literature, this computational tool is invaluable for dissecting intermolecular interactions in molecular crystals. nih.govnih.gov The analysis involves mapping the electron distribution of a molecule within its crystal environment to generate a unique three-dimensional surface.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

H···H Contacts: Given the abundance of hydrogen atoms, these interactions would likely comprise the largest portion of the Hirshfeld surface, representing van der Waals forces.

O···H/H···O Contacts: The presence of a carbonyl oxygen and four methoxy oxygen atoms would facilitate numerous C–H···O weak hydrogen bonds, which are crucial for stabilizing the crystal lattice.

C···C Contacts: Potential π-π stacking interactions between the phenyl rings of adjacent molecules could also be identified, although the non-planar nature of the molecule might limit their prevalence. acs.org

This analysis provides a detailed quantitative and visual understanding of how molecules assemble in the solid state.

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. The different polymorphs of a substance can have distinct physical properties, including melting point, solubility, and stability.

There are no extensive studies dedicated to the polymorphism of this compound. However, research on analogous compounds suggests that polymorphism is a possibility within this class of molecules. For instance, some diarylidenecyclohexanones have been shown to crystallize in different forms under varying conditions. acs.org The crystallization process itself—including the choice of solvent, temperature, and rate of cooling—can be engineered to target specific polymorphs. The structural flexibility of the diarylidenecyclohexanone backbone, particularly the rotational freedom of the benzylidene groups, allows the molecule to adopt different conformations that can lead to diverse packing arrangements in the solid state. Further research into the crystallization engineering of this compound could potentially uncover novel crystalline forms with tailored properties.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

The theoretical investigation of a molecule's properties begins with determining its most stable three-dimensional structure, a process known as geometry optimization. For 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone, the foundation for such computational work is its experimentally determined crystal structure.

The crystal structure of (2E,6E)-2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone reveals key structural parameters that any valid computational model must replicate. In a typical DFT study, these crystallographic coordinates would serve as the starting point for energy minimization calculations. The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is found, representing the lowest energy (most stable) conformation.

Studies on analogous diarylidene cyclohexanones have shown that the central cyclohexanone (B45756) ring often adopts a strained conformation, such as a 'half-chair' or 'sofa' form, rather than the more stable chair conformation of unsubstituted cyclohexane. nih.gov This distortion is due to the steric hindrance and electronic effects imposed by the bulky bis(benzylidene) substituents. The optimization process would precisely quantify these structural parameters, including the puckering of the cyclohexanone ring and the torsion angles between the plane of the central ring and the two substituted phenyl rings. The final optimized geometry provides the basis for all subsequent computational analyses.

No published data is available for this specific compound.

No published data is available for this specific compound.

No published data is available for this specific compound.

Molecular Dynamics (MD) Simulations

No published data is available for this specific compound.

Solvation Effects and Solvent-Molecule Interactions

The interaction between a solute molecule and the surrounding solvent can significantly alter its electronic structure and, consequently, its photophysical properties. This phenomenon, known as solvatochromism, has been investigated for analogues of this compound, offering valuable insights.

A detailed study on 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH), a structurally similar compound, explored its photophysical behavior in fifteen different solvents of varying polarities. mdpi.com The investigation revealed that the position, shape, and intensity of the UV-visible absorption maxima are influenced by both non-specific and specific solvent-solute interactions. mdpi.com The changes in the absorption spectra as solvent polarity increases are attributed to intramolecular charge transfer (ICT) interactions between the donor and acceptor groups within the molecule in its ground state. mdpi.com

The solvatochromic behavior was analyzed using multiparametric linear regression based on empirical solvent scales such as Kamlet–Abraham–Taft (KAT), Catalán, and Laurence. mdpi.com This analysis helps to quantify the contribution of different types of interactions. The Catalán model, for instance, indicated that solvent dipolarity and polarizability play a significant role in the observed spectral shifts. mdpi.com

Table 1: Absorption Maxima (λmax) of the Analogue Compound BZCH in Various Solvents

Solvent λmax (nm)
Cyclohexane 391
1,4-Dioxane 400
Tetrachloroethylene 401
Toluene 402
Benzene (B151609) 403
Diethyl ether 403
Chloroform 408
Ethyl acetate (B1210297) 408
Tetrahydrofuran 409
Acetone 412
Acetonitrile 413
Dimethylformamide 419
Dimethyl sulfoxide 422
1-Butanol 425
Ethanol (B145695) 426

Data sourced from studies on the analogue 2,6-bis(4-hydroxybenzylidene) cyclohexanone. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies establish a mathematical relationship between the structural features of a molecule (descriptors) and its physicochemical properties. These models are invaluable for predicting the behavior of new compounds and for designing molecules with desired attributes.

For bis-chalcone derivatives, QSPR models have been successfully used to correlate molecular and solvent descriptors with photophysical properties. In the study of the analogue BZCH, multiparametric regression analysis was employed to understand the contributions of solvent acidity, basicity, and polarity/polarizability to the solvatochromic shifts. mdpi.com The Kamlet-Abraham-Taft (KAT) model, which uses the parameters α (hydrogen-bond donating acidity), β (hydrogen-bond accepting basicity), and π* (dipolarity/polarizability), provides a quantitative measure of these effects on the absorption maxima (νmax).

The resulting coefficients from the analysis indicate the magnitude and direction of each type of interaction. mdpi.com For BZCH, the analysis confirmed that both specific (hydrogen bonding) and non-specific (dipolarity) interactions significantly influence its electronic transition energies. mdpi.com Previous studies on a range of 2,6-dibenzylidene-cyclohexanone derivatives with different para-substituents (such as -Cl, -NO₂, -OCH₃, and -N(CH₃)₂) have also demonstrated a clear relationship between the electronic nature of the substituent and the compound's spectroscopic and biological properties. mdpi.comresearchgate.net

Table 2: Results of Multiparametric Regression Analysis for BZCH Absorption Maxima (νmax) using the KAT Model

Model ν0 (cm⁻¹) a (cm⁻¹) b (cm⁻¹) p (cm⁻¹)
KAT (α, β, π*) 25010 -1180 -530 -1240 0.956

νmax = ν0 + aα + bβ + pπ. The coefficients (a, b, p) represent the sensitivity of the absorption energy to the respective solvent parameters. Data is for the analogue 2,6-bis(4-hydroxybenzylidene) cyclohexanone.* mdpi.com

Computational modeling is a powerful tool for predicting the material properties of novel compounds, such as their nonlinear optical (NLO) response. For chalcones and their derivatives, Density Functional Theory (DFT) is a widely used method to calculate properties like the first-order molecular hyperpolarizability (β), which is a key factor in determining second-harmonic generation (SHG) efficiency. rsc.org Theoretical studies on related methoxy-substituted chalcones have suggested that the position of the substituent significantly influences the NLO response. rsc.org

Quantum chemical calculations can also be used to predict other material-relevant properties. For instance, calculations can explain regularities in the electrochemical behavior of dienones by correlating theoretical values with experimentally determined oxidation and reduction potentials. nih.gov A linear correlation has been found between the difference in electrochemical potentials and the energy of the long-wavelength absorption maximum, which can be used to predict the properties of other compounds in this class. nih.gov Such predictive models are essential for screening candidates for applications in photoactive materials and optoelectronics. nih.govresearchgate.net

Reaction Mechanism and Transition State Calculations

Computational methods like DFT have been employed to support experimental findings in the study of reaction mechanisms. For example, in the development of a fluorescent probe for mercury ions using [(2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone], DFT was used to investigate the complex formation between the probe and the Hg²⁺ ion, confirming the interaction mechanism. doi.org

Furthermore, detailed investigations into the reaction network of 2,6-bis(2-hydroxybenzilidene)cyclohexanone have shown that it undergoes a series of pH-dependent transformations. nih.gov This compound can undergo E/Z isomerization upon exposure to light. nih.gov The subsequent reaction pathways are controlled by factors like the cis-trans isomerization barrier, which can be calculated using computational methods to identify the transition state energies. These isomerizations can lead to further reactions, including hemiketal formation and cyclization, to yield different products under various pH conditions. nih.gov These studies highlight the importance of computational chemistry in mapping complex reaction landscapes and understanding the stability and reactivity of different isomers and intermediates.

Advanced Applications and Material Science Perspectives

Optical and Photonic Materials

The conjugated π-system of bis(benzylidene)cyclohexanone derivatives makes them promising candidates for various optical and photonic applications. Their electronic and photophysical behaviors can be finely tuned by modifying the substituent groups on the terminal phenyl rings.

Organic materials with significant third-order nonlinear optical (NLO) properties are crucial for developing advanced photonic technologies such as optical switching and data processing. nih.gov Compounds with extensive π-conjugation and charge-transfer characteristics, typical of the D-π-A-π-D framework found in bis(benzylidene)cyclohexanones, are actively investigated for these properties. nih.gov The NLO response in these molecules arises from the delocalization of π-electrons across the molecular structure. Techniques like the Z-scan method are commonly employed to measure the nonlinear absorption and refraction of these materials. nih.gov While specific NLO data for 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone are not extensively detailed, the broader class of highly conjugated, symmetrical organic compounds is a focal point of research for creating materials with large third-order optical nonlinearities and rapid response times. nih.gov

Solvatochromism, the change in a substance's color with the polarity of the solvent, and acidochromism, a color change in response to pH, are prominent features of many bis(benzylidene)cyclohexanone derivatives. These properties are indicative of alterations in the electronic structure of the molecule in response to environmental stimuli.

Research on 2,6-bis(4-hydroxybenzylidene)cyclohexanone (BZCH) has shown that its photophysical properties are influenced by both non-specific and specific solvent-solute interactions. mdpi.comresearchgate.net The solvatochromic behavior has been correlated with various solvent scales, including Kamlet-Abraham-Taft (KAT) and Catalán, highlighting the significant role of solvent dipolarity and polarizability. mdpi.comresearchgate.net

The acidochromic behavior is particularly pronounced in derivatives containing pH-sensitive functional groups. For instance, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone exhibits significant acidochromic shifts. nih.govresearchgate.netnih.gov Upon increasing the concentration of hydrochloric acid, the absorption maximum undergoes a hypsochromic (blue) shift from 452 nm to 322 nm. nih.gov This change is attributed to the protonation of the N,N-dimethylamino group, which forms a quaternary salt and deactivates the resonance system. nih.govresearchgate.netnih.gov Similarly, BZCH displays reversible acidochromism; in the presence of a base like NaOH, its absorption maximum at 369 nm decreases while a new band corresponding to the deprotonated species appears at 514 nm. mdpi.comnih.gov

CompoundConditionInitial λmax (nm)Final λmax (nm)Observed Shift
2,6-bis(4-dimethylamino-benzylidene)-cyclohexanoneAddition of HCl452322Hypsochromic (Blue Shift)
2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) (BZCH)Addition of NaOH369514Bathochromic (Red Shift)

Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is key to developing "smart" materials for applications like optical data storage and molecular switches. The photochemical behavior of 2,6-bis(4-hydroxybenzylidene)cyclohexanone (BZCH) has been investigated by irradiating its solutions with UV light at 254 nm and 365 nm. mdpi.comresearchgate.net Such irradiation can induce transformations, like cis-trans isomerization, which alters the compound's absorption properties. nih.gov In acidic to neutral solutions, light absorption by 2,6-bis(2-hydroxybenzilidene)cyclohexanone leads to the formation of a cis-isomer, which can then undergo cyclization. nih.gov This photoresponsive behavior underscores the potential of these compounds in the design of light-sensitive systems.

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for deeper penetration of light into materials and 3D spatial resolution. This property is highly valuable in fields like bio-imaging, photodynamic therapy, and microfabrication. The D-π-A-π-D design of bis(benzylidene)cyclohexanones is well-suited for enhancing TPA cross-sections.

Studies on 2,6-bis[4-(diethylamino)benzylidene]cyclohexanone have confirmed its utility as a TPA chromophore. researchgate.net This molecule, along with its cyclopentanone (B42830) and cyclobutanone (B123998) analogs, was synthesized and characterized to explore the relationship between the central acceptor ring size and TPA efficiency. Such research is critical for developing new photosensitizers for applications like two-photon excited photodynamic therapy. researchgate.net

Chemosensory Applications

The ability of bis(benzylidene)cyclohexanone derivatives to change their optical properties upon interaction with specific chemical species makes them excellent candidates for chemosensors.

The strategic incorporation of specific binding sites into the bis(benzylidene)cyclohexanone framework allows for the design of selective and sensitive sensors for various analytes, particularly metal ions. The interaction with the analyte often triggers a distinct colorimetric or fluorometric response.

A derivative, (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone , has been developed as a "fluorescence-on" probe for the highly toxic mercury ion (Hg²+). doi.orgresearchgate.net In its free state, the probe exhibits weak fluorescence, but upon chelation with Hg²+, a significant enhancement in fluorescence intensity is observed. doi.org This sensor demonstrates high selectivity and sensitivity, with a limit of detection as low as 2.7 nM. doi.orgresearchgate.net The binding stoichiometry between the probe and Hg²+ was determined to be 2:1. doi.org

Similarly, other analogs have been successfully employed for detecting different metal ions. For example, 2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-one was reported as an ultra-selective fluorescent sensor for chromium ions (Cr³+), also with a 2:1 binding stoichiometry and a detection limit of 2.3 x 10⁻⁹ M. researchgate.net Another derivative, 2,6-di((E)-benzylidene)-4-methylcyclohexan-1-one , functions as an effective and selective chemosensor for cadmium (Cd²⁺) in aqueous media. mdpi.com

Sensor CompoundTarget AnalyteSensing MechanismDetection LimitBinding Ratio (Sensor:Ion)
(2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanoneHg²⁺Chelation-Enhanced Fluorescence2.7 nM2:1
2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-oneCr³⁺Fluorescence-On2.3 nM2:1
2,6-di((E)-benzylidene)-4-methylcyclohexan-1-oneCd²⁺Selective ChelationNot SpecifiedNot Specified

Mechanistic Understanding of Sensing (e.g., Fluorescence Quenching/Enhancement)

The potential of this compound as a chemical sensor lies in its fluorophoric nature. However, detailed studies elucidating the specific mechanistic pathways of its sensing capabilities, such as fluorescence quenching or enhancement in the presence of analytes, are not extensively documented in the current scientific literature. While analogous curcuminoid compounds have been investigated as fluorescent probes for the detection of various metal ions and biomolecules, specific research on the sensing mechanism of this compound is an area that warrants further investigation. The general principle behind the sensing action of similar compounds often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). In these mechanisms, the interaction of the analyte with the sensor molecule alters the electronic properties of the fluorophore, leading to a measurable change in its fluorescence intensity or wavelength.

Supramolecular Chemistry and Self-Assembly

The arrangement of molecules in the solid state, governed by non-covalent interactions, is a cornerstone of supramolecular chemistry and crystal engineering. These interactions dictate the material's bulk properties and are crucial for designing novel functional materials.

The solid-state architecture of this compound has been elucidated through single-crystal X-ray diffraction. The crystal structure reveals the specific intermolecular interactions that guide its self-assembly into a well-defined crystalline lattice. The molecule crystallizes in the monoclinic space group P121/c1. ccspublishing.org.cn

The crystal packing is influenced by a network of weak intermolecular interactions. The arrangement of the molecules in the crystal is primarily governed by van der Waals forces. The specific geometry and electronic distribution of the molecule, with its electron-rich methoxy (B1213986) groups and the carbonyl moiety, play a significant role in directing the crystal packing. A detailed analysis of the crystal structure provides insights into the potential for designing crystalline materials with specific properties based on this molecular scaffold.

Crystallographic Data for this compound ccspublishing.org.cn
ParameterValue
Chemical FormulaC24H26O5
Crystal SystemMonoclinic
Space GroupP121/c1 (No. 14)
a (Å)16.416(2)
b (Å)7.6772(8)
c (Å)16.241(2)
β (°)96.198(2)
Volume (ų)2034.9
Z4

The molecular structure of this compound features potential coordination sites, namely the carbonyl oxygen and the oxygen atoms of the methoxy groups. These sites could potentially interact with metal ions to form coordination complexes or serve as building blocks for more extended structures like metal-organic frameworks (MOFs). However, a review of the current scientific literature indicates that the synthesis and characterization of coordination complexes or MOFs specifically utilizing this compound as a ligand have not been reported. Research in this area has focused on derivatives of this compound, for instance, those incorporating carboxyl groups to facilitate the formation of robust MOF structures.

Catalytic Roles and Ligand Design

The potential application of this compound in catalysis, either as a ligand to modulate the activity of a metal center or as a precursor to a catalytically active species, remains a largely unexplored field.

The design of organic ligands is a critical aspect of homogeneous catalysis, as the ligand sphere around a metal center profoundly influences its reactivity, selectivity, and stability. The presence of oxygen donor atoms in this compound suggests its potential to act as a ligand for various metal catalysts. However, at present, there are no published studies that have investigated the application of this specific compound as a ligand in metal-catalyzed reactions.

In some instances, organic molecules can serve as precursors that can be transformed into catalytically active species under specific reaction conditions. This could involve in-situ modifications or decompositions to generate the active catalyst. For this compound, its potential role as a precursor for catalytically active species has not been reported in the scientific literature. This presents an open avenue for future research to explore its transformations and potential applications in catalysis.

Future Directions, Challenges, and Emerging Research Opportunities

Development of Novel Synthetic Strategies for Asymmetric or Complex Derivatives

The synthesis of 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone is typically achieved through a base-catalyzed Claisen-Schmidt condensation. While effective for producing the symmetric molecule, future research will increasingly focus on developing asymmetric synthetic routes to create chiral derivatives. The introduction of chirality can have a profound impact on the biological activity and material properties of the compound.

Organocatalysis, employing small organic molecules as catalysts, presents a promising avenue for achieving high enantioselectivity in the synthesis of cyclohexanone (B45756) derivatives. Chiral secondary amines and phosphoric acids are being explored as catalysts for asymmetric Michael additions and aldol (B89426) reactions, which are key steps in the formation of the cyclohexanone core and the introduction of benzylidene moieties. The development of chiral phase-transfer catalysts could also enable the asymmetric synthesis of complex, multi-substituted cyclohexanones. These advanced synthetic methods will allow for the precise control of stereochemistry, leading to the creation of a diverse library of chiral analogs of this compound for further investigation.

Table 1: Potential Asymmetric Synthetic Strategies

Catalytic Approach Catalyst Type Potential Advantages
Organocatalysis Chiral secondary amines, Chiral phosphoric acids High enantioselectivity, mild reaction conditions, metal-free.
Phase-Transfer Catalysis Chiral quaternary ammonium (B1175870) salts Suitable for biphasic reaction systems, operational simplicity.

Exploration of Advanced Spectroscopic Probes for Real-time Monitoring

Understanding the dynamics of chemical reactions and material transformations is crucial for optimization and control. Advanced spectroscopic techniques are emerging as powerful tools for the real-time, in-situ monitoring of processes involving this compound.

Femtosecond transient absorption spectroscopy, a pump-probe technique, can provide invaluable insights into the ultrafast photophysical and photochemical processes that occur upon photoexcitation of the molecule. dmphotonics.commdpi.comnd.edu This is particularly relevant for applications in photopolymerization and nonlinear optics. By tracking the formation and decay of excited states and transient species on a femtosecond to picosecond timescale, researchers can elucidate reaction mechanisms and design molecules with optimized photoresponses.

In-situ Raman spectroscopy is another powerful technique for real-time monitoring, particularly for crystallization processes and polymerization reactions. crystallizationsystems.commdpi.comnottingham.ac.uknih.gov By tracking changes in the vibrational modes of the molecule, it is possible to follow the progress of a reaction, identify intermediates, and characterize the final product in real-time. This can be instrumental in optimizing reaction conditions and ensuring product quality. The use of fiber-optic probes allows for remote and non-invasive monitoring in various reaction environments.

Integration of Machine Learning and AI in Design and Property Prediction

The vast chemical space of possible derivatives of this compound presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and discovery of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models, a well-established computational method, can be developed to correlate the structural features of chalcone derivatives with their biological activities or physical properties. nih.govnih.govresearchgate.net By training these models on existing data, it is possible to predict the properties of novel, untested compounds. nih.govnih.govresearchgate.net More advanced machine learning algorithms, such as random forests and gradient boosting machines, can build more complex and predictive models. nih.govnih.gov These in silico screening approaches can significantly accelerate the discovery of potent and selective compounds by prioritizing the synthesis of the most promising candidates. nih.gov

Furthermore, generative AI models are emerging as a powerful tool for de novo molecular design. rsc.org These models can learn the underlying principles of chemical structure and bonding from large datasets of known molecules and then generate novel molecular structures with optimized properties. This approach has the potential to uncover unconventional and highly effective derivatives of this compound that might not be conceived through traditional medicinal chemistry approaches.

Table 2: Machine Learning Applications in Chalcone Derivative Research

ML Technique Application Potential Outcome
QSAR Predicting biological activity (e.g., anticancer, anti-inflammatory) Identification of key structural features for desired activity.
Random Forest Virtual screening of large compound libraries Prioritization of candidates for synthesis and testing. nih.gov

Discovery of New Material Science Applications

The unique photophysical and chemical properties of this compound make it an attractive building block for the development of advanced materials. While its potential in areas like nonlinear optics has been recognized, significant opportunities exist for its application in other areas of material science.

One promising area is in the development of novel polymers. The α,β-unsaturated ketone moieties in the molecule can participate in polymerization reactions, leading to the formation of polymers with interesting optical and electronic properties. Research into the synthesis of conducting polymers and copolymers based on cyclohexanone derivatives has shown that these materials can exhibit electrical conductivities in the semiconductor range, which can be enhanced by doping. lifescienceglobal.com The incorporation of the this compound unit into polymer backbones could lead to materials with tunable band gaps and photoresponsive behavior, suitable for applications in organic electronics and sensors. For instance, this compound and its derivatives have been explored as photoinitiators for two-photon polymerization, a technique used for high-resolution 3D printing. researchgate.net

Interdisciplinary Approaches for Enhanced Functionality

The future of research on this compound lies in fostering collaborations across different scientific disciplines. By combining expertise in synthetic chemistry, spectroscopy, computational modeling, materials science, and biology, researchers can unlock new functionalities and applications for this versatile molecule.

For example, an interdisciplinary approach could involve:

Chemistry and Biology: Synthesizing novel, fluorescently tagged derivatives to be used as probes for studying biological processes within cells. Chalcone-based fluorescent probes have already been developed for bioimaging applications.

Materials Science and Engineering: Fabricating polymer-based nanocomposites incorporating this compound to create materials with enhanced mechanical, optical, or electronic properties.

Computational Chemistry and Experimental Spectroscopy: Using theoretical calculations to predict the spectroscopic properties of new derivatives and then validating these predictions with advanced spectroscopic techniques to gain a deeper understanding of structure-property relationships.

Through such synergistic efforts, the scientific community can fully exploit the potential of this compound and its derivatives, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Q. What are the optimal synthetic conditions for preparing 2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone?

Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation reaction. Key steps include:

  • Reactants: 2,4-Dimethoxybenzaldehyde (2.8 mL, 0.02 mol) and cyclohexanone (1.0 mL, 0.01 mol) in a 2:1 molar ratio.
  • Catalyst: 30% aqueous NaOH (1 mL).
  • Solvent: Ethanol (3 mL) at room temperature for 6 hours under stirring.
  • Purification: The yellow precipitate is filtered, washed with ethanol, and recrystallized via slow evaporation from acetone .

Table 1: Synthetic Parameters

ParameterValue
Reaction Time6 hours
TemperatureRoom temperature (20–25°C)
Yield~70–80% (based on analogous syntheses)
Solvent for CrystallizationAcetone

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) at 120 K resolves the molecular structure. Key metrics include:
    • Data-to-Parameter Ratio: 15.5.
    • R Factor: 0.040 (indicative of high precision).
    • Symmetry Analysis: SYMMOL software quantifies deviations from idealized symmetry (e.g., RMSD = 0.055 Å) .
  • Spectroscopy:
    • IR: Confirms carbonyl (C=O) stretch at ~1680 cm⁻¹ and aromatic C-H bending .
    • NMR: Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while cyclohexanone protons show splitting patterns .

Table 2: Selected Bond Angles and Distances (SC-XRD Data)

Bond/AngleValue (Å/°)
C=O Bond Length1.224 Å
C6–C1–C20 Angle117.23°
Dihedral Angle (Benzylidene Groups)−150.24°

Advanced Research Questions

Q. How do substituents on the benzylidene groups influence the compound’s structural and optical properties?

Methodological Answer:

  • Structural Impact:
    • Methoxy vs. Chloro Groups: Methoxy substituents (electron-donating) increase steric bulk, leading to distorted cyclohexanone chair conformations. In contrast, chloro derivatives (electron-withdrawing) exhibit tighter packing due to halogen bonding .
    • Symmetry: Methoxy groups reduce molecular symmetry (C₁ vs. C₂ in dichloro analogs), affecting crystallinity .
  • Optical Properties:
    • Nonlinear Optical (NLO) Activity: Extended π-conjugation in dimethoxy derivatives enhances hyperpolarizability, making them candidates for NLO materials. Computational modeling (DFT) is recommended to quantify β values .

Q. What mechanisms underlie the cytotoxic activity of 2,6-bis(arylidene)cyclohexanones in cancer research?

Methodological Answer:

  • Inhibition of Macromolecular Synthesis:
    • DNA/RNA/Protein Synthesis: The compound disrupts thymidine/uridine/leucine incorporation in L1210 leukemia cells (IC₅₀ ~5–10 µM). Flow cytometry and radiolabeled precursor assays are used to quantify inhibition .
  • Structure-Activity Relationships (SAR):
    • Electron-Donating Groups: Methoxy substituents enhance bioavailability but reduce cytotoxicity compared to nitro or chloro groups.
    • Table 3: Cytotoxicity Data (Representative)
DerivativeIC₅₀ (L1210 Cells)
2,6-Dimethoxy12.5 µM
2,6-Dichloro6.8 µM

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Critical Factors:
    • Cell Line Variability: Use standardized assays (e.g., NCI-60 panel) to compare activity across cancer types.
    • Substituent Effects: Systematic SAR studies with controlled substituents (e.g., methoxy vs. hydroxy) clarify bioactivity trends.
  • Analytical Validation:
    • Purity Checks: HPLC (>95% purity) ensures observed effects are compound-specific.
    • Dose-Response Curves: EC₅₀/IC₅₀ values should be replicated across independent labs .

Q. What computational tools are recommended for analyzing molecular symmetry and electronic properties?

Methodological Answer:

  • Symmetry Analysis: SYMMOL (Pilati & Forni, 1998) calculates RMS deviations from idealized symmetry, critical for crystallographic refinement .
  • Electronic Properties:
    • DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set predicts frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
    • NLO Predictions: Hyperpolarizability (β) calculations guide the design of optically active derivatives .

Data Contradiction Analysis

Q. Why do crystallographic parameters vary between 2,6-bis(arylidene)cyclohexanone derivatives?

Methodological Answer:

  • Substituent-Driven Packing: Methoxy groups introduce steric hindrance, increasing unit cell volume vs. chloro analogs.
    • Example: Dimethoxy derivatives (this compound) have larger unit cells (Z = 4) compared to dichloro derivatives (Z = 2) due to asymmetric packing .
  • Temperature Effects: Structural changes observed at 100 K (e.g., bond shortening) require controlled low-temperature XRD to avoid artifacts .

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2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone
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2,6-bis(2,4-dimethoxybenzylidene)cyclohexanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.